molecular formula C14H22O6 B14336449 Bis[(3-methyloxiran-2-yl)methyl] hexanedioate CAS No. 106590-75-4

Bis[(3-methyloxiran-2-yl)methyl] hexanedioate

Katalognummer: B14336449
CAS-Nummer: 106590-75-4
Molekulargewicht: 286.32 g/mol
InChI-Schlüssel: XEUGWLQVJZLDPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[(3-methyloxiran-2-yl)methyl] hexanedioate is a chemical compound with the molecular formula C14H22O6. It is an ester derived from hexanedioic acid and 3-methyloxirane. This compound is known for its applications in various fields, including polymer chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis[(3-methyloxiran-2-yl)methyl] hexanedioate typically involves the reaction of hexanedioic acid with 3-methyloxirane under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Bis[(3-methyloxiran-2-yl)methyl] hexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Bis[(3-methyloxiran-2-yl)methyl] hexanedioate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of bis[(3-methyloxiran-2-yl)methyl] hexanedioate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release active molecules that interact with specific pathways in biological systems. These interactions can lead to changes in cellular processes and biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bisphenol A diglycidyl ether: Similar in structure but with different functional groups.

    Hexanedioic acid bis(2,3-epoxypropyl) ester: Another ester of hexanedioic acid with epoxy groups.

Uniqueness

Bis[(3-methyloxiran-2-yl)methyl] hexanedioate is unique due to its specific ester linkage and the presence of 3-methyloxirane groups. These structural features impart distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

106590-75-4

Molekularformel

C14H22O6

Molekulargewicht

286.32 g/mol

IUPAC-Name

bis[(3-methyloxiran-2-yl)methyl] hexanedioate

InChI

InChI=1S/C14H22O6/c1-9-11(19-9)7-17-13(15)5-3-4-6-14(16)18-8-12-10(2)20-12/h9-12H,3-8H2,1-2H3

InChI-Schlüssel

XEUGWLQVJZLDPM-UHFFFAOYSA-N

Kanonische SMILES

CC1C(O1)COC(=O)CCCCC(=O)OCC2C(O2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.